![molecular formula C12H13NO3 B2896838 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate CAS No. 478048-00-9](/img/structure/B2896838.png)
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate
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Overview
Description
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate, also known as DBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBCA is a cyclopropane-containing molecule that has shown promising results in several studies related to drug discovery, medicinal chemistry, and biological research.
Mechanism of Action
The mechanism of action of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is not fully understood, but it is believed to interact with specific targets in the body, such as enzymes and proteins. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has also been shown to interact with proteins, such as beta-amyloid peptide, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is its ability to interact with specific targets in the body, which makes it a useful tool for studying biological processes. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is its low solubility in water, which may limit its applications in certain experiments. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate may also have potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate, including the development of new compounds based on the [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate scaffold, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Further studies are also needed to determine the toxicity and pharmacokinetics of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate, which will be essential for its potential use in clinical settings.
Synthesis Methods
The synthesis of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate can be achieved through several methods, including the reaction of 2-aminophenol with cyclopropanecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. Another method involves the reaction of 2-aminophenol with cyclopropanecarboxylic acid chloride, followed by the addition of triethylamine and benzofuran-4-carbaldehyde. The yield of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has shown promising results in several scientific research applications, including drug discovery, medicinal chemistry, and biological research. In drug discovery, [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been used as a scaffold for the development of new drugs due to its ability to interact with specific targets in the body. In medicinal chemistry, [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been used to design and synthesize new compounds with improved pharmacological properties. In biological research, [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been used to study the mechanism of action of various biological processes, such as enzyme inhibition and protein-protein interactions.
properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(8-4-5-8)16-13-10-2-1-3-11-9(10)6-7-15-11/h6-8H,1-5H2/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKAIRNBQRQXOS-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOC(=O)C3CC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OC(=O)C3CC3)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate |
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